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Compound of Interest

Compound Name: 2-Acetylanthracene

Cat. No.: B017958

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 2-Acetylanthracene, a key building block in the synthesis of various
organic materials and pharmaceutical compounds. The following sections detail the nuclear
magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic
properties of this aromatic ketone, offering valuable data and standardized experimental
protocols for its analysis.

Spectroscopic Data Summary

The empirical formula for 2-Acetylanthracene is Ci6H120, and its molecular weight is 220.27
g/mol . The spectroscopic data presented below has been compiled from various sources and
is essential for the structural elucidation and purity assessment of 2-Acetylanthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. The data for 2-Acetylanthracene is presented for both proton (*H) and carbon-13
(*3C) nuclei.

H NMR (Proton NMR) Data

The H NMR spectrum of 2-Acetylanthracene, typically recorded in a deuterated solvent like
CDCls, exhibits signals corresponding to the aromatic protons of the anthracene core and the
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methyl protons of the acetyl group.

Proton Type Chemical Shift () in ppm

Notes

Acetyl Protons (-CHs) ~25-2.8

The exact shift can be
influenced by the solvent and
concentration. This signal

appears as a sharp singlet.

Aromatic Protons (Ar-H) ~7.4-8.5

The aromatic region will show
a complex pattern of multiplets
due to the various non-
equivalent protons on the

anthracene ring.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule. Due to the low natural abundance of the 3C isotope, these spectra are often

acquired with proton decoupling to simplify the signals to singlets.

Carbon Type Chemical Shift () in ppm

Notes

Acetyl Carbon (-CHs) ~25-30

This upfield signal corresponds
to the methyl carbon of the

acetyl group.

Aromatic Carbons (Ar-C) ~120 - 140

The sp? hybridized carbons of
the anthracene ring resonate
in this region, showing multiple

distinct signals.

Carbonyl Carbon (-C=0) ~195 - 205

The carbonyl carbon is
significantly deshielded and
appears at a characteristic

downfield chemical shift.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Absorption Range (cm™1)

Intensity

Aromatic C-H Stretch 3100 - 3000

Medium to Weak

Aliphatic C-H Stretch (from -

3000 - 2850 Medium to Weak
CHs)
Carbonyl (C=0) Stretch 1685 - 1665 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly in conjugated systems like the anthracene core of 2-Acetylanthracene. The

spectrum is typically recorded in a solvent such as ethanol.

Absorption Maxima (Amax)

Solvent _ Notes
in nm
The spectrum is dominated by
the characteristic T - 1*
transitions of the anthracene
Ethanol ~254, 340, 357, 376 chromophore. The acetyl

group may cause a slight
bathochromic (red) shift of

these bands.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 2-

Acetylanthracene.

'H and **C NMR Spectroscopy

Sample Preparation:
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o Weigh approximately 5-20 mg of 2-Acetylanthracene for *H NMR or 20-50 mg for 13C NMR
into a clean, dry vial.[1]

e Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, Acetone-ds,
DMSO-ds).[1]

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

[2]
o Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
Instrument Parameters:
e Spectrometer: A 400 MHz or higher field NMR spectrometer.
e H NMR:
o Pulse Program: Standard single-pulse experiment.
o Spectral Width: Typically -2 to 12 ppm.
o Number of Scans: 8-16 scans are usually sufficient.
o Relaxation Delay: 1-2 seconds.
e 13C NMR:
o Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[1]
o Spectral Width: Typically 0 to 220 ppm.
o Number of Scans: 128 to 1024 scans, depending on the sample concentration.

o Relaxation Delay: 2 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
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Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3]

Place a small amount of solid 2-Acetylanthracene powder directly onto the center of the
ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.[4]

Instrument Parameters:

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

Spectral Range: 4000 - 400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty ATR crystal should be collected
before analyzing the sample.

UV-Vis Spectroscopy

Sample Preparation:

Prepare a stock solution of 2-Acetylanthracene in a UV-grade solvent (e.g., ethanol or
cyclohexane) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution (typically in the range of 1-10 pg/mL) to
ensure the absorbance falls within the linear range of the instrument (generally below 1.0
AU).

Use a matched pair of quartz cuvettes, one for the blank (solvent only) and one for the
sample solution.

Instrument Parameters:
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Spectrometer: A double-beam UV-Vis spectrophotometer.

Wavelength Range: 200 - 600 nm.

Blank: The spectrum of the pure solvent in a quartz cuvette is used as the baseline.

Scan Speed: Medium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of a solid organic compound like 2-Acetylanthracene.
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Workflow for Spectroscopic Characterization of 2-Acetylanthracene
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Caption: Spectroscopic characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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